![molecular formula C19H18O3S B13099204 Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a methanethioyl group attached to a phenyl ring, which is further connected to a propanoyl group and a benzoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction scheme can be represented as follows:
Carboxylic Acid+EthanolAcid CatalystEster+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The reaction mixture is typically heated under reflux conditions, and the ester product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to achieve substitution.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
作用機序
The mechanism of action of ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological pathways. The methanethioyl group may also play a role in modulating the compound’s activity by interacting with thiol groups in proteins or enzymes.
類似化合物との比較
Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate can be compared with other esters such as ethyl benzoate and ethyl acetate. While all these compounds share the ester functional group, the presence of the methanethioyl and propanoyl groups in this compound imparts unique chemical and biological properties. Similar compounds include:
Ethyl benzoate: A simpler ester with a benzene ring and an ethyl group.
Ethyl acetate: A common ester used as a solvent with a simpler structure.
Methyl benzoate: Similar to ethyl benzoate but with a methyl group instead of an ethyl group.
特性
分子式 |
C19H18O3S |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate |
InChI |
InChI=1S/C19H18O3S/c1-2-22-19(21)16-9-5-8-15(12-16)18(20)11-10-14-6-3-4-7-17(14)13-23/h3-9,12-13H,2,10-11H2,1H3 |
InChIキー |
RLUSVYNDHRQIKT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


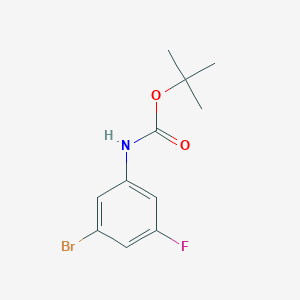
![4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)
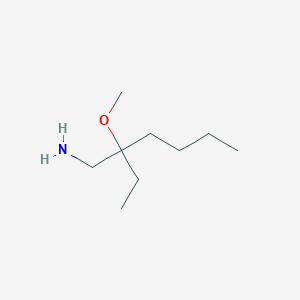

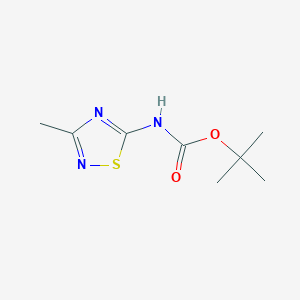

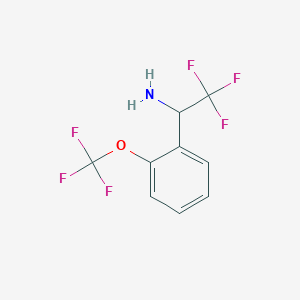

![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)
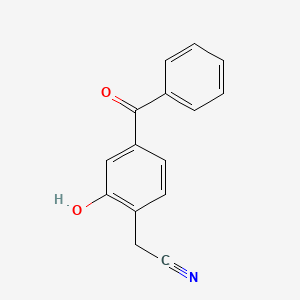
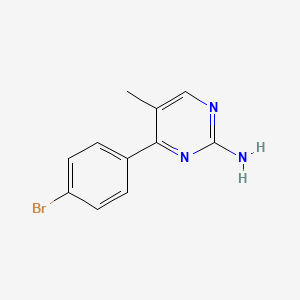
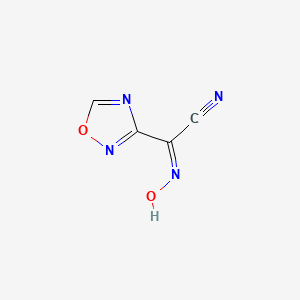
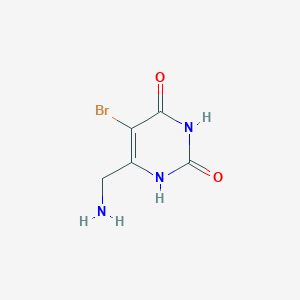
![Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate](/img/structure/B13099217.png)
